molecular formula C14H11ClN2O B2845371 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile CAS No. 1016765-65-3

2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile

Cat. No.: B2845371
CAS No.: 1016765-65-3
M. Wt: 258.71
InChI Key: KCGMQQGHYXNYJX-UHFFFAOYSA-N
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Description

2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is a chemical compound with the molecular formula C14H11ClN2O It is characterized by the presence of a chloropyridinyl group attached to a methoxyphenyl acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile typically involves the reaction of 6-chloropyridine-3-methanol with 4-bromophenylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group is introduced via a Williamson ether synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The chloropyridinyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetaldehyde or 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetic acid.

    Reduction: Formation of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can enhance binding affinity to certain biological targets, while the methoxyphenyl acetonitrile moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetaldehyde
  • 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetic acid
  • 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}ethylamine

Comparison: Compared to its similar compounds, 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is unique due to its nitrile group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGMQQGHYXNYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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